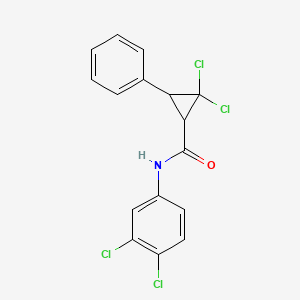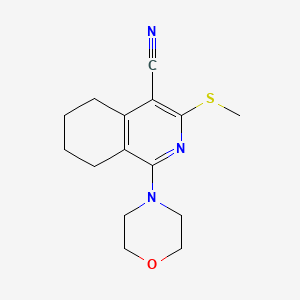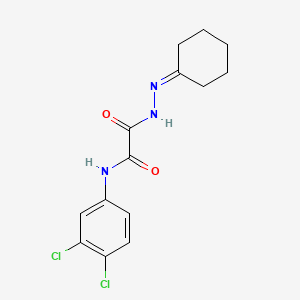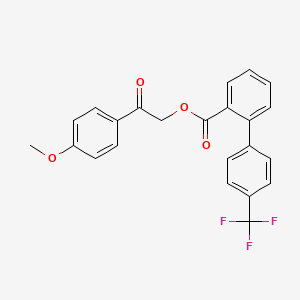
2,2-dichloro-N-(3,4-dichlorophenyl)-3-phenylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dichloro-N-(3,4-dichlorophenyl)-3-phenylcyclopropanecarboxamide, also known as DCDPC, is a cyclopropane-based compound that has gained attention in the scientific community due to its potential applications in various fields.
科学研究应用
2,2-dichloro-N-(3,4-dichlorophenyl)-3-phenylcyclopropanecarboxamide has been studied for its potential applications in various scientific fields. In the field of medicinal chemistry, this compound has shown promising results as an anti-cancer agent. In a study published in the Journal of Medicinal Chemistry, this compound was found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound was also found to induce apoptosis in these cancer cells, suggesting that it may be a promising candidate for cancer therapy.
作用机制
The mechanism of action of 2,2-dichloro-N-(3,4-dichlorophenyl)-3-phenylcyclopropanecarboxamide is not fully understood, but it is thought to involve the inhibition of tubulin polymerization. Tubulin is a protein that is involved in cell division, and its inhibition can lead to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been found to have anti-inflammatory effects. In a study published in the European Journal of Pharmacology, this compound was found to inhibit the production of pro-inflammatory cytokines in vitro. This compound has also been found to have anti-oxidant properties, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
One advantage of 2,2-dichloro-N-(3,4-dichlorophenyl)-3-phenylcyclopropanecarboxamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, this compound is also known to be unstable in solution, which can make it difficult to work with. Additionally, this compound has not yet been extensively studied in vivo, which limits its potential applications in clinical settings.
未来方向
There are several future directions for research on 2,2-dichloro-N-(3,4-dichlorophenyl)-3-phenylcyclopropanecarboxamide. One area of interest is the development of more stable analogs of this compound that can be used in laboratory experiments and potentially in clinical settings. Another area of interest is the study of the mechanism of action of this compound in more detail, which may provide insights into its potential applications in various fields. Finally, further studies are needed to determine the safety and efficacy of this compound in vivo, which will be important for its potential use as a therapeutic agent.
合成方法
2,2-dichloro-N-(3,4-dichlorophenyl)-3-phenylcyclopropanecarboxamide can be synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with phenylacetic acid to form N-(3,4-dichlorophenyl)-3-phenylacrylamide. This intermediate is then reacted with dichlorocarbene to form this compound. The overall yield of this synthesis method is around 60%.
属性
IUPAC Name |
2,2-dichloro-N-(3,4-dichlorophenyl)-3-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl4NO/c17-11-7-6-10(8-12(11)18)21-15(22)14-13(16(14,19)20)9-4-2-1-3-5-9/h1-8,13-14H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHMDYLWDRNRGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[6-bromo-4-(2-chlorophenyl)-2-methyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B4954419.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B4954430.png)
![2-iodo-6-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B4954432.png)
![3-(3-nitrobenzyl)-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4954437.png)

![3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4954448.png)
![N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4954463.png)
![N-[4-(butyrylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B4954465.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[(1-isopropyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4954471.png)
![2-(4-methoxy-2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4954481.png)
